methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6S3/c1-17-11-12(10-16-17)27(21,22)18-5-3-6-19(8-7-18)28(23,24)13-4-9-26-14(13)15(20)25-2/h4,9-11H,3,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJHYVNMUWANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfonylated diazepane and pyrazole groups. Key reagents and conditions include:
Thiophene-2-carboxylate synthesis: This can be achieved through the reaction of thiophene with carbon dioxide in the presence of a base.
Diazepane formation: This step involves the cyclization of appropriate amine precursors under acidic or basic conditions.
Pyrazole introduction: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, sulfides.
Substitution products: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups are known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrazole and diazepane moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonyl-linked heterocycles, such as those described in patent literature (e.g., Example 62 from ). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences
In contrast, Example 62 employs a rigid pyrazolo[3,4-d]pyrimidine core, often associated with kinase inhibition . The thiophene-2-carboxylate in the target compound differs from the 5-methylthiophen-2-yl group in Example 62, which may alter electronic properties and solubility.
Example 62 lacks sulfonyl linkers but includes a fluorinated chromenone, suggesting π-π stacking or hydrophobic binding preferences .
Synthetic Complexity :
- Both compounds likely require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, the target compound’s dual sulfonylation steps may introduce challenges in regioselectivity and purification compared to Example 62’s single coupling step .
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The 1,4-diazepane in the target compound may improve binding to flexible enzyme pockets, whereas Example 62’s rigid core could enhance selectivity for flat binding sites (e.g., ATP pockets in kinases) .
- Synthetic Yield : Example 62 was synthesized in 46% yield using optimized Suzuki-Miyaura conditions, suggesting that similar strategies could be applied to the target compound to improve efficiency .
Biological Activity
Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications, particularly focusing on its role as a lysyl oxidase inhibitor and its potential applications in cancer therapy.
Structural Features
The compound features several distinct structural components:
- Thiophene Ring : A five-membered heterocyclic ring containing sulfur, contributing to the compound's electronic properties.
- Carboxylate Ester : Enhances solubility and bioavailability.
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Sulfonyl Groups : Increase reactivity and facilitate interactions with biological targets.
Synthesis
The synthesis of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. Key methods include:
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Amines and thiols with triethylamine as base |
For large-scale production, continuous flow reactors may be employed to optimize yield and efficiency.
Inhibition of Lysyl Oxidase
One of the primary biological activities of this compound is its inhibition of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. This inhibition is particularly relevant in cancer research, as LOX plays a significant role in tumor progression and metastasis. Research indicates that modifications to the compound can enhance its potency against LOX, suggesting its potential as an anti-cancer agent.
The interaction studies reveal that methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate can effectively bind to specific molecular targets such as enzymes and receptors. The unique combination of functional groups allows for significant interactions that modulate biological activity.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole | Contains pyrazole ring | Focused on anti-inflammatory properties |
| Thiophene Derivatives | Thiophene core | Varied biological activities against different targets |
| Bis-sulfonamide Inhibitors | Sulfonamide groups | Enhanced potency against lysyl oxidase |
Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its specific combination of functional groups and targeted biological activity against LOX.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Anti-Cancer Efficacy : In vitro studies demonstrated that the compound significantly reduces the proliferation of cancer cell lines by inhibiting LOX activity.
- Mechanistic Insights : Molecular docking studies provided insights into the binding affinity of the compound towards LOX, supporting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate?
- Methodological Answer : The synthesis involves sequential sulfonylation reactions. First, the 1,4-diazepane ring is sulfonylated using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., DCM, triethylamine, 0°C to room temperature). The second sulfonylation targets the thiophene-2-carboxylate scaffold, requiring careful stoichiometric control to avoid over-sulfonation. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product. Monitoring via TLC and -NMR ensures reaction completion .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. - and -NMR spectroscopy (in deuterated DMSO or CDCl) will resolve the sulfonyl and heterocyclic moieties. X-ray crystallography is recommended for absolute configuration determination, particularly if the compound exhibits biological activity .
Q. What solvents and reaction conditions stabilize this compound during storage?
- Methodological Answer : The compound is hygroscopic due to sulfonyl groups. Store under inert atmosphere (argon) at –20°C in anhydrous DMSO or acetonitrile. Avoid aqueous buffers unless stability studies confirm compatibility. Degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of the dual sulfonyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl groups deactivate the thiophene ring, limiting electrophilic substitution. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (XPhos) and elevated temperatures (80–100°C) to overcome steric hindrance. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactive sites .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous sulfonamide heterocycles?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). Standardize assays using isogenic cell lines and include positive controls (e.g., known kinase inhibitors). SAR studies should systematically modify the pyrazole and diazepane substituents to isolate pharmacophoric motifs .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?
- Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Use LC-MS to track degradation products. For metabolic stability, incubate with liver microsomes and identify metabolites via tandem MS/MS. Structural modifications (e.g., fluorination of the pyrazole) may enhance metabolic resistance .
Q. What crystallographic techniques elucidate supramolecular interactions in co-crystals of this compound?
- Methodological Answer : Co-crystallize with common pharmacophores (e.g., caffeine, nicotinamide) using solvent evaporation. Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen-bonding networks (e.g., sulfonyl O···H–N interactions). Hirshfeld surface analysis quantifies intermolecular contacts, guiding co-former selection for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
